Mesitylene-13C3
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Overview
Description
Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a derivative of mesitylene where three carbon atoms are replaced with the carbon-13 isotope. This compound is a stable isotope-labeled chemical used in various scientific research applications. Mesitylene itself is a derivative of benzene with three methyl substituents positioned symmetrically around the ring, making it a colorless liquid with a sweet aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesitylene-13C3 can be synthesized through the transalkylation of xylene over a solid acid catalyst. The reaction involves the following steps:
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Transalkylation Reaction: : [ 2 \text{C}_6\text{H}_4(\text{CH}_3)_2 \leftrightarrow \text{C}_6\text{H}_3(\text{CH}_3)_3 + \text{C}_6\text{H}_5\text{CH}_3 ] This reaction is catalyzed by a solid acid catalyst .
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Trimerization of Propyne: : This method, although impractical, involves the trimerization of propyne using an acid catalyst, yielding a mixture of 1,3,5- and 1,2,4-trimethylbenzenes .
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Aldol Condensation of Acetone: : Another method involves the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in the synthesis process. The labeled carbon atoms are introduced during the synthesis of the starting materials, ensuring that the final product contains the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Mesitylene-13C3 undergoes various chemical reactions, including:
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Oxidation
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Bromination
- Bromination occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]
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Organometallic Chemistry
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.
Brominating Agents: Bromine.
Catalysts: Solid acid catalysts for transalkylation, sulfuric acid for aldol condensation.
Major Products
Trimesic Acid: From oxidation with nitric acid.
3,5-Dimethyl Benzaldehyde: From oxidation with manganese dioxide.
Mesitol: From oxidation with trifluoroperacetic acid.
Mesityl Bromide: From bromination.
Scientific Research Applications
Mesitylene-13C3 is used in various scientific research applications, including:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of mesitylene-13C3 involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, forming complexes with metals that facilitate various chemical transformations . In metabolic studies, the labeled carbon atoms allow for the tracing of metabolic pathways and the identification of key intermediates and products .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with methyl groups at positions 1, 2, and 4.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups at positions 1, 2, and 3.
Uniqueness
Mesitylene-13C3 is unique due to its symmetrical structure and the presence of three carbon-13 isotopes, making it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and ease of functionalization also make it a valuable compound in various catalytic and synthetic applications .
Properties
Molecular Formula |
C10H22O2Si |
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Molecular Weight |
202.37 g/mol |
IUPAC Name |
trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8- |
InChI Key |
UKHWCRFUXCDFDJ-NTMALXAHSA-N |
Isomeric SMILES |
CC/C=C(/OC(C)C)\O[Si](C)(C)C |
Canonical SMILES |
CCC=C(OC(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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